

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B185652

[Get Quote](#)

An In-Depth Technical Guide to **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl**: Properties, Synthesis, and Applications

Introduction

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its molecular architecture, featuring a metabolically stable 4-fluorobiphenyl scaffold and a highly reactive benzylic bromide, establishes it as a versatile synthetic intermediate. The fluorobiphenyl moiety is a privileged structure in modern drug design, often incorporated to enhance binding affinity and improve pharmacokinetic profiles by blocking metabolic oxidation. The bromomethyl group serves as a key electrophilic handle, enabling covalent linkage to a wide array of nucleophilic partners. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application.

Physicochemical and Spectroscopic Profile

The unique properties of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** are a direct consequence of its constituent parts. The biphenyl system imparts rigidity and aromaticity, the fluorine atom introduces polarity and metabolic stability, and the bromomethyl group provides a site for controlled reactivity.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	147497-57-2	[1]
Molecular Formula	C ₁₃ H ₁₀ BrF	[1]
Molecular Weight	265.12 g/mol	[1]
Appearance	Solid, Off-white to light yellow powder	[2]
Melting Point	83 - 86 °C	[2]
Purity	Typically ≥95%	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Spectroscopic Elucidation

Structural confirmation of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** relies on standard spectroscopic techniques. The data presented below are typical and serve as a benchmark for sample validation.[\[4\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms. Key expected signals include two distinct sets of doublets in the aromatic region (approximately δ 7.2-7.6 ppm) corresponding to the protons on the two different phenyl rings, and a characteristic singlet for the benzylic protons of the -CH₂Br group at approximately δ 4.5 ppm.[\[4\]](#)[\[5\]](#)
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a number of signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (JC-F). The benzylic carbon of the -CH₂Br group is expected to appear around δ 33-35 ppm.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic rings ($\sim 3030\text{ cm}^{-1}$), C=C stretching within the rings (~ 1600 and 1485 cm^{-1}), a strong C-F stretching band ($\sim 1220\text{ cm}^{-1}$), and a C-Br stretching frequency ($\sim 670\text{ cm}^{-1}$).^[4]

Caption: Molecular structure of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl**.

Synthesis and Mechanistic Considerations

The synthesis of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** is typically achieved via a two-step sequence: a palladium-catalyzed cross-coupling reaction to construct the fluorobiphenyl core, followed by a selective benzylic bromination.

Step 1: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is efficiently accomplished using the Suzuki-Miyaura reaction.^{[6][7]} This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For this synthesis, 1-bromo-4-fluorobenzene is coupled with 4-methylphenylboronic acid.

Causality: The choice of a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or a combination of $\text{Pd}(\text{OAc})_2$ and a phosphine ligand, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.^[8] A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, ensures that both the organic and inorganic reagents are sufficiently solubilized.

Step 2: Benzylic Bromination

The resulting 4-fluoro-4'-methyl-1,1'-biphenyl is then subjected to benzylic bromination. This is a radical substitution reaction where a bromine atom selectively replaces a hydrogen atom on the methyl group.

Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.^[9] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. Non-polar

solvents like carbon tetrachloride or cyclohexane are used to promote the radical chain mechanism.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl**.

Experimental Protocol: Synthesis

Protocol: Two-Step Synthesis of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl**

PART A: Suzuki-Miyaura Coupling to form 4-Fluoro-4'-methyl-1,1'-biphenyl[10]

- To a round-bottom flask, add 4-methylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
- Add 1-bromo-4-fluorobenzene (1.0 eq) to the mixture via syringe.
- Heat the reaction mixture to reflux (e.g., 90-100°C) and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 4-fluoro-4'-methyl-1,1'-biphenyl.

PART B: Benzylic Bromination[9]

- Dissolve the 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq) from Part A in a non-polar solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
- Heat the mixture to reflux (approx. 77°C for CCl_4) and irradiate with a heat lamp or UV lamp to initiate the reaction.
- Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
- Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization (e.g., from hexanes) to yield **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** as a solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** stems almost exclusively from the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an SN2 mechanism.[3][11]

The electron-withdrawing nature of the adjacent biphenyl system stabilizes the transition state of the SN2 reaction, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including:

- Amines (primary, secondary) to form substituted benzylamines.
- Alcohols and phenols to form ethers.

- Thiols to form thioethers.
- Carboxylates to form esters.
- Anions of active methylene compounds for C-C bond formation.

This reactivity makes it an invaluable building block for introducing the 4-fluorobiphenyl pharmacophore into lead compounds during drug development. This moiety is found in numerous biologically active molecules, including inhibitors of Factor Xa for anticoagulation therapy and inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy.[\[12\]](#)[\[13\]](#) The fluorine atom often enhances metabolic stability by preventing para-hydroxylation of the phenyl ring, a common metabolic pathway.[\[14\]](#)

Caption: Generalized SN2 reaction mechanism at the benzylic carbon.

Experimental Protocol: Nucleophilic Substitution

Protocol: Synthesis of a Benzylamine Derivative

- Dissolve **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
- Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) to act as a scavenger for the HBr byproduct.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC).
- Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting benzylamine derivative by column chromatography or recrystallization as needed.

Safety and Handling

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
- Signal Word: Danger.
- Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[2][17]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere as recommended.[3]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a high-value synthetic intermediate whose chemical properties are defined by the interplay between its stable fluorobiphenyl core and its reactive benzylic bromide handle. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in the development of novel pharmaceuticals and advanced materials. Its ability to readily undergo nucleophilic substitution allows for the strategic incorporation of a key pharmacophore, making it a powerful tool for researchers and scientists in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. fishersci.com [fishersci.com]
- 3. 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl|CAS 193013-76-2 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jelsciences.com [jelsciences.com]
- 15. echemi.com [echemi.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185652#4-bromomethyl-4-fluoro-1-1-biphenyl-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com